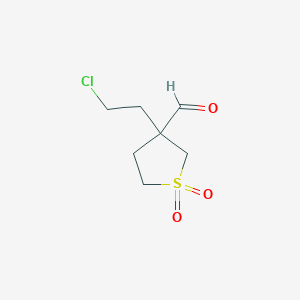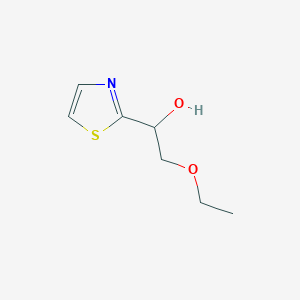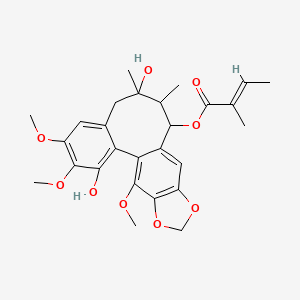
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16F3N·HCl It is known for its unique structure, which includes a cyclohexyl group and three fluorine atoms attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3,3,3-trifluoropropanal.
Reaction: The cyclohexylamine reacts with 3,3,3-trifluoropropanal under controlled conditions to form the intermediate 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Catalysts: Using catalysts to enhance the reaction rate and yield.
Purification: Employing purification techniques like crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield cyclohexyl-3,3,3-trifluoropropanoic acid.
Reduction: May yield cyclohexyl-3,3,3-trifluoropropanamine.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in biological systems, influencing cellular responses.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulate signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride
- 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
- 3,3,3-Trifluoropropan-1-amine hydrochloride
Uniqueness
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride is unique due to its specific structural features, such as the cyclohexyl group and the trifluoromethyl group
Properties
Molecular Formula |
C9H17ClF3N |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
1-cyclohexyl-3,3,3-trifluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H |
InChI Key |
QMURBVPSXJSFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)

![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13301825.png)

![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)



![4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol](/img/structure/B13301868.png)
